

Physical and chemical properties of Nepsilonacetyl-L-lysine-d8

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Compound of Interest

Compound Name: Nepsilon-acetyl-L-lysine-d8

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Nε-acetyl-L-lysine-d8: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Nɛ-acetyl-L-lysine-d8, a crucial tool for researchers, scientists, and drug development professionals. This document details its core applications, particularly as an internal standard in quantitative mass spectrometry, and outlines relevant experimental methodologies.

Core Properties

Nε-acetyl-L-lysine-d8 is the deuterated form of Nε-acetyl-L-lysine, an acetylated derivative of the essential amino acid L-lysine. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in complex biological samples.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Nε-acetyl-L-lysine-d8.



Property	Value	References
Formal Name	N6-acetyl-L-lysine- 3,3,4,4,5,5,6,6-d8	[1]
Molecular Formula	C8H8D8N2O3	[1]
Formula Weight	196.3 g/mol	[1]
Appearance	White to off-white solid	
Purity	≥98% chemical purity; ≥99% deuterated forms (d1-d8)	[1]
Solubility	Soluble in 80% acetic acid; Slightly soluble in water.	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (when stored as directed)	[1]
SMILES	CC(NC([2H])([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])INVALID-LINKN)=O	[1]
InChI Key	DTERQYGMUDWYAZ- IYVSXXDFSA-N	[1]

Applications in Research

The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the quantification of Nε-acetyl-L-lysine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Lysine acetylation is a significant post-translational modification that plays a crucial role in regulating protein function and gene expression. Accurate measurement of changes in lysine acetylation is vital for understanding various biological processes and disease states.

Experimental Protocols



While a detailed, publicly available protocol for the de novo synthesis of Nɛ-acetyl-L-lysine-d8 is not readily found in the reviewed literature, its application in quantitative proteomics is well-documented. The following outlines a general experimental workflow for the quantification of Nɛ-acetyl-L-lysine in biological samples using LC-MS/MS and Nɛ-acetyl-L-lysine-d8 as an internal standard.

Sample Preparation and Protein Digestion

- Sample Lysis: Cells or tissues are lysed in a suitable buffer containing protease and deacetylase inhibitors to preserve the acetylation state of proteins.
- Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
- Internal Standard Spiking: A known amount of Nε-acetyl-L-lysine-d8 is added to each protein sample. This is a critical step to control for variability in sample processing, digestion, and instrument response.
- Protein Digestion: The protein mixture is then subjected to enzymatic digestion, typically
 using trypsin, which cleaves proteins C-terminal to lysine and arginine residues. This process
 generates a complex mixture of peptides, including those containing acetylated lysine.

Enrichment of Acetylated Peptides (Optional but Recommended)

For comprehensive acetylome analysis, it is often necessary to enrich for acetylated peptides due to their low abundance.

- Affinity Enrichment: The digested peptide mixture is incubated with antibodies that specifically recognize acetyl-lysine residues. These antibodies are often conjugated to agarose or magnetic beads for easy separation.
- Washing: The beads are washed several times to remove non-specifically bound peptides.
- Elution: The bound acetylated peptides are eluted from the beads, typically using an acidic solution.



LC-MS/MS Analysis

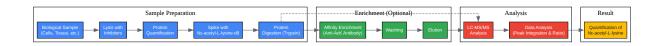
- Chromatographic Separation: The enriched (or unenriched) peptide mixture is separated
 using reverse-phase liquid chromatography (LC). This separates the peptides based on their
 hydrophobicity before they enter the mass spectrometer.
- Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set up to detect and fragment specific peptide ions.
- Data Acquisition: The mass spectrometer acquires data in a targeted manner, specifically
 monitoring for the mass-to-charge (m/z) ratios of the endogenous Nε-acetyl-L-lysinecontaining peptides and the corresponding deuterated internal standard, Nε-acetyl-L-lysined8.

Data Analysis

- Peak Integration: The chromatographic peaks for the endogenous analyte and the internal standard are integrated.
- Ratio Calculation: The ratio of the peak area of the endogenous Nɛ-acetyl-L-lysine to the peak area of the Nɛ-acetyl-L-lysine-d8 internal standard is calculated.
- Quantification: This ratio is then used to determine the absolute or relative abundance of Nεacetyl-L-lysine in the original sample, often by referencing a standard curve.

Visualized Workflow and Logical Relationships

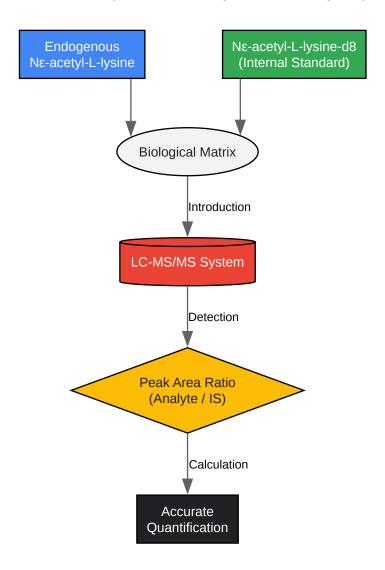
The following diagrams illustrate the experimental workflow and the logical relationship of Nε-acetyl-L-lysine-d8 within a quantitative proteomics experiment.





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Caption: Experimental workflow for quantitative analysis of Nε-acetyl-L-lysine.



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Caption: Logical relationship of the internal standard in quantitative analysis.

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References





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